

# Application Notes and Protocols: Co-Immunoprecipitation with Wdr5 WIN Site Inhibitor Treatment

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## Compound of Interest

Compound Name: *Wdr5-IN-8*

Cat. No.: *B12373487*

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These application notes provide a comprehensive guide to performing co-immunoprecipitation (Co-IP) experiments to study the effects of Wdr5 WIN site inhibitors, such as **Wdr5-IN-8**, on protein-protein interactions. The protocols and data presented are intended to facilitate the investigation of Wdr5 biology and the development of novel therapeutics targeting the Wdr5 interactome.

## Introduction

WD repeat-containing protein 5 (Wdr5) is a crucial scaffolding protein involved in a multitude of cellular processes, including histone modification and transcriptional regulation. It serves as a core component of several protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes, which are responsible for histone H3 lysine 4 (H3K4) methylation, a key mark of active chromatin.<sup>[1][2]</sup> Wdr5 facilitates these interactions through distinct protein binding domains, including the well-characterized "WIN" (Wdr5-interaction) site and "WBM" (Wdr5-binding motif) site.<sup>[3][4]</sup>

The WIN site is a deep arginine-binding cavity on the surface of Wdr5 that is critical for its interaction with the MLL proteins and other binding partners.<sup>[4][5]</sup> Small molecule inhibitors that target the WIN site have emerged as valuable tools to probe Wdr5 function and as potential therapeutics in various cancers where Wdr5 is overexpressed or its associated pathways are

dysregulated.[4][6] **Wdr5-IN-8** is one such inhibitor designed to competitively block the WIN site, thereby disrupting the assembly and function of Wdr5-containing complexes.

Co-immunoprecipitation is a powerful technique to study protein-protein interactions. By using an antibody to pull down a specific protein of interest (the "bait"), one can also co-purify its interacting partners (the "prey"). This methodology, when coupled with treatment with a Wdr5 WIN site inhibitor, allows for the detailed examination of how these small molecules affect the composition of Wdr5-containing protein complexes.

## Data Presentation: Quantitative Analysis of Wdr5 Interactome Changes with WIN Site Inhibitor Treatment

Quantitative proteomics studies, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), have been employed to globally assess the impact of WIN site inhibitors on the Wdr5 interactome. The following tables summarize findings from a study by Guarnaccia et al. (2021), which utilized a potent WIN site inhibitor, C6, to identify proteins with altered Wdr5 binding.[6] This data provides a valuable resource for understanding the molecular consequences of WIN site inhibition.

Table 1: Proteins with Decreased Interaction with Wdr5 upon WIN Site Inhibitor Treatment

Protein	UniProt ID	Description	Fold Change (Inhibitor/Control)
MLL1/KMT2A	Q03164	Histone-lysine N-methyltransferase MLL1	~0.25
MLL2/KMT2B	O14686	Histone-lysine N-methyltransferase MLL2	~0.30
RBBP5	Q15291	Retinoblastoma-binding protein 5	~0.40
ASH2L	Q9UBL3	Set1/Ash2 histone methyltransferase complex subunit ASH2	~0.45
DPY30	Q9C005	Dpy-30 homolog	~0.50
WDR82	Q6UXN9	WD repeat-containing protein 82	~0.55
PTIP/PAXIP1	Q6P2E5	PAX interacting protein 1	~0.60

Table 2: Proteins with Increased Interaction with Wdr5 upon WIN Site Inhibitor Treatment

Protein	UniProt ID	Description	Fold Change (Inhibitor/Control)
PDPK1	O15530	3-phosphoinositide-dependent protein kinase 1	~2.5
HSP90AA1	P07900	Heat shock protein HSP 90-alpha	~2.2
HSP90AB1	P08238	Heat shock protein HSP 90-beta	~2.1
YWHAZ	P63104	14-3-3 protein zeta/delta	~1.8
YWHAE	P62258	14-3-3 protein epsilon	~1.7

## Experimental Protocols

This section provides a detailed protocol for performing a co-immunoprecipitation experiment to validate the effect of a Wdr5 WIN site inhibitor on the interaction between Wdr5 and a known or putative binding partner.

### Protocol: Co-Immunoprecipitation of Endogenous Wdr5 and Interacting Proteins

Materials:

- Cell Lines: Human cell line expressing endogenous Wdr5 and the protein of interest (e.g., HEK293T, U2OS).
- Wdr5 WIN Site Inhibitor: **Wdr5-IN-8** or other validated WIN site inhibitor (e.g., C6).
- Antibodies:
  - Rabbit anti-Wdr5 antibody for immunoprecipitation.
  - Mouse anti-FLAG antibody (for tagged protein immunoprecipitation, if applicable).

- Antibodies against the protein of interest and Wdr5 for western blotting.
- Normal Rabbit IgG (as a negative control).
- Reagents:
  - Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  - Phosphate-Buffered Saline (PBS), ice-cold.
  - Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
  - Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.
  - Protein A/G magnetic beads or agarose beads.
  - Elution Buffer: 2x Laemmli sample buffer.
  - DMSO (for inhibitor stock solution).

#### Procedure:

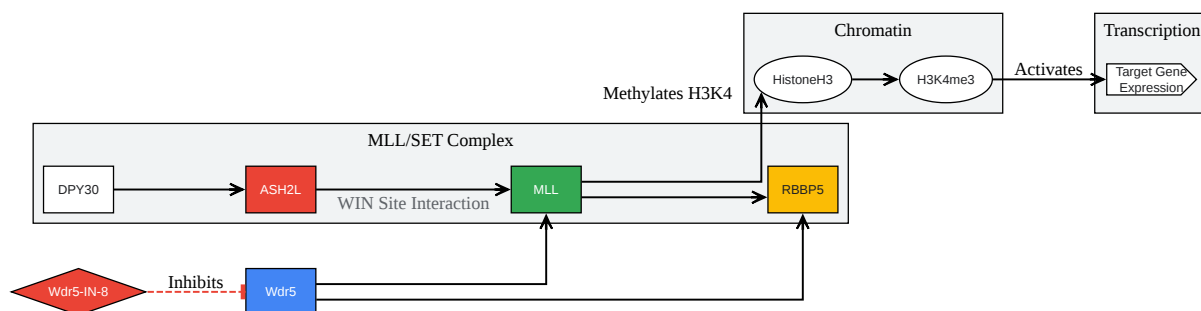
- Cell Culture and Treatment:
  - Culture cells to 80-90% confluency.
  - Treat cells with the Wdr5 WIN site inhibitor (e.g., 1-10  $\mu$ M **Wdr5-IN-8**) or DMSO (vehicle control) for the desired time (e.g., 4-24 hours).
- Cell Lysis:
  - Wash cells twice with ice-cold PBS.
  - Add ice-cold Lysis Buffer to the plate and scrape the cells.
  - Transfer the cell lysate to a pre-chilled microcentrifuge tube.

- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
- Protein Quantification:
  - Determine the protein concentration of the clarified lysate using a Bradford or BCA assay.
  - Normalize the protein concentration of all samples with Lysis Buffer.
- Immunoprecipitation:
  - Take an aliquot of the lysate (e.g., 50 µl) as the "Input" control and add an equal volume of 2x Laemmli buffer.
  - To the remaining lysate (e.g., 1-2 mg of total protein), add the immunoprecipitating antibody (e.g., 2-5 µg of anti-Wdr5 antibody or Normal Rabbit IgG).
  - Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
- Immune Complex Capture:
  - Add pre-washed Protein A/G beads to the lysate-antibody mixture.
  - Incubate with gentle rotation for 1-2 hours at 4°C.
- Washing:
  - Pellet the beads using a magnetic rack or by centrifugation (500 x g for 1 minute at 4°C).
  - Discard the supernatant.
  - Wash the beads three to five times with 1 ml of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
- Elution:

- Resuspend the beads in 30-50  $\mu$ l of 2x Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
- Pellet the beads and transfer the supernatant (eluate) to a new tube.
- Western Blot Analysis:
  - Load the eluates and input samples onto an SDS-PAGE gel.
  - Perform electrophoresis to separate the proteins.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against Wdr5 and the protein of interest overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## Mandatory Visualizations

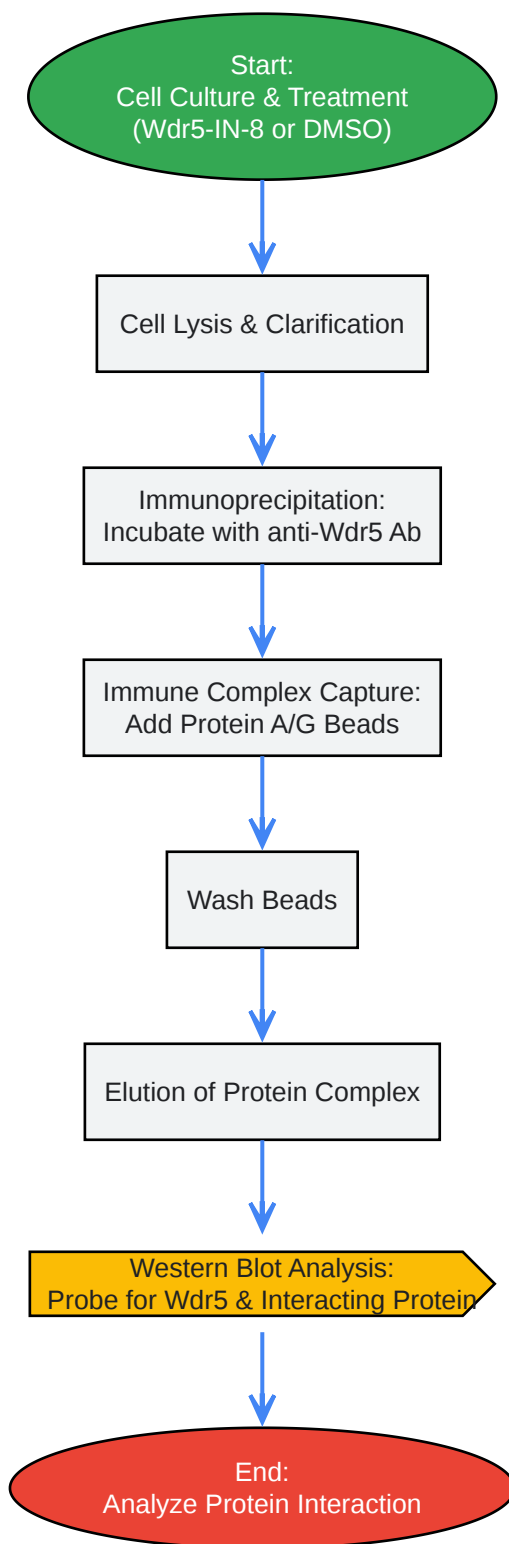
### Signaling Pathway and Experimental Workflow Diagrams



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Caption: Wdr5 in the MLL/SET complex and the inhibitory action of **Wdr5-IN-8**.





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Caption: Experimental workflow for co-immunoprecipitation with Wdr5 inhibitor treatment.

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